Lipophilicity (XLogP3) Comparison
The target compound exhibits a computed XLogP3 of 3.0, compared to 1.4 for the N1‑methyl analog and 1.8 for the N1‑ethyl analog [1][2][3]. This difference of 1.2–1.6 log units is expected to enhance passive membrane permeability while still remaining within the drug‑like range (XLogP3 < 5).
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N1‑methyl analog (CAS 862486‑94‑0): XLogP3 = 1.4; N1‑ethyl analog (CAS 874463‑46‑4): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +1.6 vs. N1‑methyl; +1.2 vs. N1‑ethyl |
| Conditions | XLogP3 algorithm v3.0, PubChem 2025.09.15 |
Why This Matters
Higher lipophilicity can translate into superior cell permeability and blood‑brain barrier penetration, making the target compound a preferred choice for programs requiring CNS or intracellular target engagement.
- [1] PubChem. Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate. Compound Summary CID 16462233. National Center for Biotechnology Information. 2026. View Source
- [2] PubChem. Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate. Compound Summary CID 3408272. National Center for Biotechnology Information. 2026. View Source
- [3] PubChem. Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate. Compound Summary CID 3555709. National Center for Biotechnology Information. 2026. View Source
